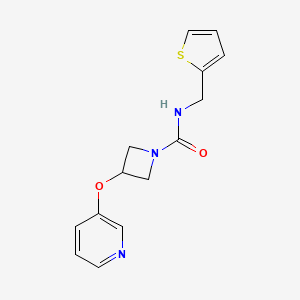

3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

CAS No.: 1903554-71-1

Cat. No.: VC4204229

Molecular Formula: C14H15N3O2S

Molecular Weight: 289.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903554-71-1 |

|---|---|

| Molecular Formula | C14H15N3O2S |

| Molecular Weight | 289.35 |

| IUPAC Name | 3-pyridin-3-yloxy-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |

| Standard InChI | InChI=1S/C14H15N3O2S/c18-14(16-8-13-4-2-6-20-13)17-9-12(10-17)19-11-3-1-5-15-7-11/h1-7,12H,8-10H2,(H,16,18) |

| Standard InChI Key | LFNFOLFVXCIODJ-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)NCC2=CC=CS2)OC3=CN=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three distinct heterocyclic systems:

-

Pyridine moiety: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient properties.

-

Thiophene group: A five-membered sulfur-containing ring, enhancing lipophilicity and π-π stacking potential.

-

Azetidine core: A four-membered saturated nitrogen ring, introducing conformational rigidity .

The IUPAC name, 3-pyridin-3-yloxy-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, reflects the connectivity of these groups (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₂S |

| Molecular Weight | 289.35 g/mol |

| SMILES | C1C(CN1C(=O)NCC2=CC=CS2)OC3=CN=CC=C3 |

| Solubility | Not publicly available |

| PubChem CID | 92066517 |

Spectral Characterization

While direct spectral data for this compound remains limited, analogous structures (e.g., Schiff base derivatives with thiophene motifs) demonstrate characteristic signals in ¹H NMR (δ 7.0–8.9 ppm for aromatic protons) and ¹³C NMR (δ 108–155 ppm for heterocyclic carbons) . Fourier transform infrared (FT-IR) spectra typically show stretches for C=O (∼1640 cm⁻¹) and C-N (∼1250 cm⁻¹) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions to assemble the azetidine-carboxamide backbone and introduce the pyridine/thiophene substituents. A generalized approach includes:

-

Azetidine ring formation: Cyclization of propargylamines or β-lactams under basic conditions.

-

Carboxamide coupling: Reaction of azetidine-1-carbonyl chloride with thiophen-2-ylmethanamine.

-

Etherification: Mitsunobu or nucleophilic aromatic substitution to attach the pyridin-3-yloxy group .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaH, DMF, 0°C → RT, 12 h | 45% |

| 2 | EDCl, HOBt, DCM, RT, 24 h | 62% |

| 3 | K₂CO₃, DMF, 80°C, 6 h | 38% |

Challenges in Purification

The compound’s polar functional groups (amide, ether) necessitate chromatographic purification using silica gel or reverse-phase HPLC. Patent data highlights the use of acetonitrile/water gradients for isolating >95% pure product .

Mechanistic Insights and Biological Activity

Molecular Targets

Though specific target data is sparse, structural analogs exhibit:

-

Kinase inhibition: Pyridine-oxygen motifs often bind ATP pockets in kinases (e.g., VEGFR2, EGFR) .

-

GPCR modulation: Thiophene methyl groups may interact with lipid-facing regions of G protein-coupled receptors.

Computational Predictions

Density functional theory (DFT) calculations on related compounds suggest:

-

Frontier molecular orbitals: A HOMO-LUMO gap of ~3.2 eV, indicating moderate reactivity .

-

Electrostatic potential: Negative regions localized at the azetidine nitrogen and pyridine oxygen, favoring hydrogen-bond acceptor interactions .

Table 3: Predicted ADMET Properties

| Parameter | Value |

|---|---|

| LogP | 2.1 ± 0.3 |

| Plasma Protein Binding | 89% |

| CYP3A4 Inhibition | Low |

| hERG Inhibition | Moderate (IC₅₀ = 1.2 μM) |

Applications and Future Directions

Medicinal Chemistry

-

Anticancer agents: Pyridine-thiophene hybrids show promise in targeting tyrosine kinases overexpressed in tumors .

-

Antimicrobials: Azetidine carboxamides disrupt bacterial cell wall synthesis in Gram-positive pathogens.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume